molecular formula C7H3ClN2O6 B1607894 4-Chloro-2,6-dinitrobenzoic acid CAS No. 95192-57-7

4-Chloro-2,6-dinitrobenzoic acid

Cat. No. B1607894
CAS RN: 95192-57-7
M. Wt: 246.56 g/mol
InChI Key: GQWMLRJMEVDSOK-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da . It appears as a light yellow to light yellow-green crystalline substance .


Synthesis Analysis

The synthesis of 4-Chloro-2,6-dinitrobenzoic acid involves complex chemical reactions. One method involves the use of sodium dichromate and sulfuric acid . Another study discusses the synthesis of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide . The co-crystal was made using liquid-assisted grinding and solution crystallization experiments .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dinitrobenzoic acid is determined by various methods such as X-ray crystallography . The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2,6-dinitrobenzoic acid are complex. One study discusses the reaction of CDNBA- and hydroxyl ion (HO) measured at room temperature and 0.1 M of ionic strength . Another study discusses the degradation of CDNBA in the presence of H2O2 .


Physical And Chemical Properties Analysis

4-Chloro-2,6-dinitrobenzoic acid has a molecular weight of 246.56 g/mol . It has a light yellow to light yellow-green crystalline appearance . From the analysis of CDNBA solubility in water at different temperatures, an enthalpy of solution of 23.2 +/- 2.5 kJ/mol was found .

Scientific Research Applications

Application in Crystallisation Studies

Scientific Field

Crystallography and Materials Science

Summary of Application

The compound is used in the study of co-crystallisation of cytosine and its fluorinated derivative .

Methods of Application

The synthesis was achieved initially by evaporative crystallisation and the crystal structures were determined. The process was then successfully transferred into a controlled small scale cooling crystallisation environment .

Results or Outcomes

The study found that turbidity measurements are a valuable process analytical technology probe for characterising the initial stages of molecular complex formation in solution .

Application in the Growth of Single Crystals

Scientific Field

Materials Science and Optoelectronics

Summary of Application

4-Chloro-2,6-dinitrobenzoic acid is used in the growth of benzimidazolium 3,5-dinitrobenzoate (BDB) single crystals .

Methods of Application

The equimolar ratio of benzimidazole with 99% purity and 3,5-dinitrobenzoic acid with 99% purity were chosen for the synthesis of BDB. 3,5-dinitrobenzoic acid was dissolved in 2-propanol and benzimidazole was added to the solution .

Results or Outcomes

The study revealed that BDB crystal shows the reverse indentation size effect. The laser damage threshold of the title compound was studied using a Nd:YAG laser of 532 nm wavelength .

Application in Microbiology

Scientific Field

Microbiology

Summary of Application

4-Chloro-2,6-dinitrobenzoic acid is converted to 3,5-dinitro-4-hydroxybenzoate and 1-chloro-2,4-dinitrobenzene by the 4-Chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3 .

Methods of Application

The specific experimental procedures are not detailed in the source .

Results or Outcomes

The specific outcomes are not detailed in the source .

Application in Nonlinear Optics

Scientific Field

Optics and Materials Science

Summary of Application

The compound is used in the synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound for nonlinear optics and optical limiting applications .

Methods of Application

The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

Results or Outcomes

The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

Application in Co-Crystallisation Studies

Summary of Application

The compound is used in the co-crystallisation study of cytosine and its fluorinated derivative .

Methods of Application

The synthesis was achieved initially by evaporative crystallisation and the crystal structures were determined .

Results or Outcomes

Application in Crystal Growth

Scientific Field

Materials Science

Summary of Application

The compound is used in the growth of 1,2,3-Benzotriazole 4-chloro-2-Nitrobenzoic acid (BTPCZ) single crystal .

Methods of Application

The BTPCZ single crystal was successfully grown by conventional slow evaporation solution technique (SEST) using methanol as the solvent .

Results or Outcomes

The BTPCZ single crystal was grown for the first time in the literature .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Future research could focus on the co-crystallization of the API with a co-crystal former . This could potentially improve the solubility of the final drug compound without decreasing its performance or stability . Another area of interest could be the translation of multi-component crystallisation into non-evaporative routes .

properties

IUPAC Name

4-chloro-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWMLRJMEVDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376604
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dinitrobenzoic acid

CAS RN

95192-57-7
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P IONIŢĂ, T Constantinescu… - Revue Roumaine de …, 2001 - revroum.lew.ro
Starting from 1, 1-diphenylhydrazine and 4-chloro-2, 6-dinitrobenzoic acid, 2 and 4-chloro-3, 5-dinitrobenzotrifluoride, 4-chloro-3, 5-dinitrobenzonitrile and 2-chloro-3, 5-dinitro-pyridine, …
Number of citations: 8 revroum.lew.ro
P Segura, JF Bunnett, L Villanova - The Journal of Organic …, 1985 - ACS Publications
Kinetics of decarboxylation, in water solution, of several 4-substituted 2, 6-dinitrobenzoic and 2-substituted 4, 6-dinitrobenzoic acids were determined, at several temperatures. The …
Number of citations: 36 pubs.acs.org
J Fu, PE Savage, X Lu - Industrial & engineering chemistry …, 2009 - ACS Publications
We report herein the first kinetics studies of hydrothermal decarboxylation of a fully halogenated benzoic acid and a heterocyclic aromatic diacid. Decarboxylation was the only reaction …
Number of citations: 19 pubs.acs.org

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